3-(3-Chlorophenyl)-2'-carboethoxypropiophenone
Description
3-(3-Chlorophenyl)-2'-carboethoxypropiophenone is a substituted propiophenone derivative featuring a 3-chlorophenyl group at the 3-position and a carboethoxy (ethyl ester) group at the 2'-position of the propiophenone backbone. This compound is structurally characterized by its ketone and ester functionalities, which influence its physicochemical properties and reactivity. Such methods are critical for introducing regioselective substituents, as seen in related compounds like 2'-carboethoxy-3-(3-fluorophenyl)propiophenone .
Properties
IUPAC Name |
ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSORHYXMDDKFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644419 | |
| Record name | Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-38-4 | |
| Record name | Ethyl 2-[3-(3-chlorophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2’-carboethoxypropiophenone typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-chlorophenyl)-2’-carboxypropiophenone.
Reduction: Formation of 3-(3-chlorophenyl)-2’-hydroxypropiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-2’-carboethoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2’-carboethoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS 898788-88-0)
- Molecular Formula : C₁₈H₁₇FO₃
- Molecular Weight : 300.32 g/mol
- Key Differences : Replacing the 3-chlorophenyl group with a 3-fluorophenyl moiety reduces molecular weight (Cl → F substitution) and alters electronic properties due to fluorine’s higher electronegativity. This impacts dipole moments and solubility in polar solvents .
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)
- Molecular Formula: Not explicitly provided, but inferred as C₁₇H₁₅Cl₂O₂ (based on structural analogy).
Positional Isomers and Ester Variations
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
- Molecular Formula : C₁₇H₁₇ClO₂
- Key Differences: The chlorine substituent is at the 2-position of the phenyl ring instead of the 3-position, and the ester group is attached to the propanoate chain rather than the propiophenone backbone. This positional isomerism significantly affects molecular geometry and intermolecular interactions, as evidenced by distinct NMR chemical shifts (e.g., δ 2.86 for methylene protons in vs. δ 7.20 for aromatic protons in this compound) .
Substituent Effects on Spectroscopic Properties
A comparative analysis of NMR and IR data reveals how substituents influence spectroscopic signatures:
- 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid (): ¹H NMR: δ 7.20 (aromatic protons), δ 2.86 (methylene), δ 1.21 (methyl). IR: Strong C=O stretch at 1699 cm⁻¹.
- 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone: Expected ¹H NMR: Downfield shifts for aromatic protons (due to fluorine’s electronegativity) and distinct ethyl ester signals (δ 1.2–1.4 for CH₃).
- Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate: ¹H NMR: Aromatic protons at δ 7.20 and δ 7.16 indicate ortho-substitution effects .
Data Table: Key Comparative Properties
Biological Activity
3-(3-Chlorophenyl)-2'-carboethoxypropiophenone is an organic compound characterized by its chlorinated phenyl ring and an ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, applications, and relevant case studies.
- Chemical Formula : C16H15ClO3
- CAS Number : 898762-38-4
- Molecular Weight : 302.74 g/mol
The biological activity of 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound may exert anti-inflammatory effects by inhibiting specific enzymes that contribute to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Antimicrobial Activity
Research indicates that 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies have demonstrated the potential of 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HCT116 | 12.8 | Cell cycle arrest |
| SK-OV-3 | 11.0 | Inhibition of proliferation |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone in clinical settings:
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Anticancer Research :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
